molecular formula C13H13N3OS B10874152 (5Z)-5-(pyridin-3-ylmethylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(pyridin-3-ylmethylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one

Katalognummer: B10874152
Molekulargewicht: 259.33 g/mol
InChI-Schlüssel: LZEUIXUHOFHIIQ-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with pyridine and pyrrolidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one typically involves the condensation of 3-pyridylmethylene with 2-(1-pyrrolidinyl)-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced thiazole or pyridine derivatives.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(3-pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one
  • 5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-thione
  • 5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-amine

Uniqueness

5-(3-Pyridylmethylene)-2-(1-pyrrolidinyl)-1,3-thiazol-4-one is unique due to its specific combination of pyridine, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H13N3OS

Molekulargewicht

259.33 g/mol

IUPAC-Name

(5Z)-5-(pyridin-3-ylmethylidene)-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C13H13N3OS/c17-12-11(8-10-4-3-5-14-9-10)18-13(15-12)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2/b11-8-

InChI-Schlüssel

LZEUIXUHOFHIIQ-FLIBITNWSA-N

Isomerische SMILES

C1CCN(C1)C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2

Kanonische SMILES

C1CCN(C1)C2=NC(=O)C(=CC3=CN=CC=C3)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.